Evidence Item 1: Superior NO Inhibitory Potency and Efficacy Compared to In-Class Analogs
Anti-inflammatory agent 21 (compound 9o) demonstrates superior potency and maximal efficacy in inhibiting LPS-induced NO production when compared directly to other compounds within the same phthalide derivative series. While the median IC50 for the 31 synthesized analogs was not explicitly reported, compound 9o was selected from the entire library as the most active candidate, achieving a 95.23% inhibitory rate at a 10 μM concentration and an IC50 value of 0.76 μM [1]. This level of inhibition and potency was not matched by any other compound in the study [1].
95.23% inhibition at 10 μM
| Evidence Dimension | Inhibition of LPS-induced NO production |
|---|---|
| Target Compound Data | IC50 = 0.76 μM; Inhibition Rate = 95.23% at 10 μM |
| Comparator Or Baseline | Other phthalide derivatives from the same series (n=30) |
| Quantified Difference | Compound 9o was identified as the most active compound in the series of 31 novel derivatives. |
| Conditions | LPS-stimulated RAW264.7 macrophages; measured by Griess assay [1] |
Why This Matters
This demonstrates that 9o is the product of an optimized SAR campaign, providing a higher probability of successful translation into in vivo models compared to less potent, unoptimized analogs from the same chemical series.
- [1] Chen, L. Z., Wu, J., Li, K., Wu, Q. Q., Chen, R., Liu, X. H., & Ruan, B. F. (2020). Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo. European Journal of Medicinal Chemistry, 206, 112722. View Source
